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L-Isoleucyl-L-aspartic acid - 54532-76-2

L-Isoleucyl-L-aspartic acid

Catalog Number: EVT-8769244
CAS Number: 54532-76-2
Molecular Formula: C10H18N2O5
Molecular Weight: 246.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ile-Asp is a dipeptide obtained by formal condensation of the carboxy group of L-isoleucine with the amino group of L-aspartic acid. It is functionally related to a L-isoleucine and a L-aspartic acid.
Source

L-Isoleucyl-L-aspartic acid can be synthesized through chemical methods or isolated from natural sources, including certain proteins and peptides. Aspartic acid, one of its components, is commonly produced through microbial fermentation, while isoleucine can be synthesized via enzymatic pathways in organisms like Corynebacterium glutamicum .

Classification

This compound is classified as a dipeptide, specifically a peptide formed from the combination of the branched-chain amino acid isoleucine and the acidic amino acid aspartic acid. It falls under the broader category of amino acids and peptides which are essential for various physiological functions.

Synthesis Analysis

Methods

The synthesis of L-isoleucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Attachment of Amino Acids: The first amino acid (protected isoleucine) is attached to a resin.
  2. Deprotection: The protecting group on the amino group is removed to expose it for coupling.
  3. Coupling: The next protected amino acid (aspartic acid) is coupled using coupling reagents such as HBTU or DIC.
  4. Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  5. Cleavage: The final peptide is cleaved from the resin and deprotected to yield L-isoleucyl-L-aspartic acid .
Molecular Structure Analysis

Structure

L-Isoleucyl-L-aspartic acid has a molecular formula of C10_{10}H16_{16}N2_{2}O4_{4}. The structure consists of an isoleucine residue linked to an aspartic acid residue through a peptide bond.

Data

  • Molecular Weight: Approximately 216.25 g/mol.
  • Structural Features: The presence of an acidic side chain from aspartic acid contributes to its biochemical properties, while the hydrophobic nature of isoleucine affects its interactions within proteins.
Chemical Reactions Analysis

Reactions

L-Isoleucyl-L-aspartic acid can undergo various chemical reactions:

  • Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of free amino acids.
  • Oxidation/Reduction: The side chains may participate in redox reactions, particularly if modified or if disulfide bonds are present.
  • Substitution Reactions: Functional groups on the amino acids can be modified through coupling reactions using agents like N-hydroxysuccinimide esters .

Technical Details

  • Common Reagents: Oxidizing agents (e.g., hydrogen peroxide) for oxidation; reducing agents (e.g., dithiothreitol) for reduction; coupling agents for substitution reactions.
  • Conditions: Vary depending on the reaction type but typically involve controlled pH and temperature settings to optimize yields.
Mechanism of Action

Process

The mechanism of action for L-isoleucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. For example, it may modulate enzyme activity or participate in signaling cascades within cells.

Data

Research indicates that dipeptides like L-isoleucyl-L-aspartic acid can affect protein-protein interactions, potentially enhancing or inhibiting specific biological functions based on their structural characteristics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • pH Stability: Exhibits stability across a range of pH levels but may degrade under extreme conditions.
  • Melting Point: Specific melting point data varies; generally stable at room temperature but sensitive to heat.

Relevant Data or Analyses

The stability and reactivity of L-isoleucyl-L-aspartic acid can be influenced by environmental factors such as pH, temperature, and ionic strength .

Applications

L-Isoleucyl-L-aspartic acid has several scientific uses:

  • Biochemical Research: Used as a model compound for studying peptide synthesis mechanisms and modifications.
  • Pharmaceutical Development: Investigated for potential therapeutic applications, including drug delivery systems and bioactive peptides that may exhibit specific biological activities.
  • Nutritional Science: Explored for its role in nutrition and metabolism, particularly concerning muscle protein synthesis and recovery .
Biosynthesis and Enzymatic Pathways

Role of Isoleucyl-transfer RNA Synthetase in Stereochemical Fidelity

Isoleucyl-transfer RNA synthetase catalyzes the covalent attachment of isoleucine to its cognate transfer RNA (tRNAᴵˡᵉ), a critical step ensuring translational accuracy. This enzyme faces the challenge of discriminating isoleucine against structurally similar amino acids, particularly valine, which differs by a single methylene group. The synthetic active site achieves initial discrimination (∼200-fold) through a size-exclusion mechanism, where valine is sterically hindered from optimal positioning for adenylate formation [4] [8]. However, this is insufficient for cellular fidelity requirements.

Proofreading occurs via two distinct mechanisms:

  • Pre-transfer editing: Hydrolysis of non-cognate valyl-adenylate (Val-AMP) before transfer to tRNAᴵˡᵉ.
  • Post-transfer editing: Hydrolysis of mischarged Val-tRNAᴵˡᵉ in a dedicated editing domain (connective peptide 1, CP1) distant from the synthetic site [4].

Crucially, tRNAᴵˡᵉ binding induces conformational changes that activate both editing pathways. Structural studies reveal that correct tRNA binding positions the 3’-CCA end of tRNAᴵˡᵉ into the editing domain, enabling hydrolysis of non-cognate amino acids [3] [4]. Mutations disrupting this conformational coupling (e.g., in the hinge region between synthetic and editing domains) increase valine misincorporation by >100-fold [4].

Table 1: Proofreading Checkpoints in Isoleucyl-transfer RNA Synthetase

CheckpointMechanismDiscrimination Efficiency
Synthetic Site Size ExclusionSteric exclusion of valine from adenylate formation∼200-fold
tRNA-Dependent Pre-transfer EditingHydrolysis of Val-AMP prior to transferAdditional 10-50 fold
Post-transfer Editing (CP1 Domain)Hydrolysis of Val-tRNAᴵˡᵉ>1,000 fold

Anticodon Recognition Mechanisms in tRNA Charging

Isoleucyl-transfer RNA synthetase distinguishes tRNAᴵˡᵉ from the structurally similar tRNAᴹᵉᵗ primarily through recognition of the first anticodon nucleotide (wobble position, N34). In eukaryotes and archaea, a conserved arginine residue within the C-terminal domain forms a hydrogen bond with the carbonyl oxygen of guanosine 34 (G34) in tRNAᴵˡᵉ(GAU). This interaction induces mutual structural adaptations:

  • Conformational tightening of the catalytic domain
  • Stabilization of the editing domain in an active configuration
  • Optimal positioning of the 3’-CCA end for aminoacylation [3]

Single-nucleotide substitutions at N34 (e.g., C34 in tRNAᴹᵉᵗ) disrupt this hydrogen-bonding network. Unmodified tRNAᴵˡᵉ(CAU) lacks the critical H-bond acceptor, failing to induce the conformational changes necessary for aminoacylation. Consequently, it behaves like tRNAᴹᵉᵗ and is rejected by isoleucyl-transfer RNA synthetase [3]. This mechanism ensures discrimination fidelity exceeding 10⁴-fold against non-cognate tRNAs.

Post-Transcriptional Modifications Influencing Substrate Specificity

Post-transcriptional modifications at the wobble position (N34) are indispensable for efficient tRNAᴵˡᵉ recognition across domains of life. These modifications chemically transform nucleotides to create identity elements recognized by isoleucyl-transfer RNA synthetase:

  • Bacteria: Unmodified cytidine 34 (C34) in tRNAᴵˡᵉ(CAU) leads to methionine mischarging. Modification to 2-lysylcytidine (k²C) or agmatinylcytidine (agm²C) introduces a side chain that mimics the H-bond acceptor of G34, enabling isoleucine charging [3].
  • Eukaryotes: Adenosine-to-inosine (I34) editing in tRNAᴵˡᵉ(AAU) enhances isoleucylation efficiency by 16-fold. Pseudouridine (Ψ) modification in tRNAᴵˡᵉ(ΨAΨ) increases activity 40-fold compared to unmodified transcripts [3].
  • Archaea: Agmatinyl modification of C34 generates a binding surface complementary to the archaeal-specific C-terminal domain of isoleucyl-transfer RNA synthetase [3] [8].

Table 2: Key Wobble Position Modifications in tRNAᴵˡᵉ

OrganismtRNAᴵˡᵉ IsoacceptorModificationFunctional RoleImpact on Aminoacylation
BacteriaCAULysylation (k²C)Creates H-bond acceptor for discriminationSwitches specificity from methionine to isoleucine
EukaryotesAAUDeamination to InosineMimics H-bonding pattern of guanosine16-fold activity increase
EukaryotesUAUPseudouridinylation (Ψ)Stabilizes anticodon loop conformation40-fold activity increase
ArchaeaCAUAgmatinylation (agm²C)Provides binding interface for C-ter domainEssential for Ile charging

Evolutionary Divergence of Eukaryotic vs. Prokaryotic Synthesis Pathways

Isoleucyl-transfer RNA synthetases bifurcated early into two phylogenetically distinct clades:

  • IleRS1: Found in most bacteria and eukaryotic mitochondria. Characterized by a zinc-binding domain (ZBD) essential for tRNA binding and high sensitivity to the antibiotic mupirocin [4] [6].
  • IleRS2: Present in archaea, eukaryotic cytosol, and select bacteria (e.g., Bacillus spp.). Lacks the ZBD and exhibits a unique C-terminal domain architecture with ∼10⁴-fold lower mupirocin affinity [3] [6].

Key functional divergences include:

  • Domain Architecture: Eukaryotic/archaeal enzymes possess extended C-terminal domains (C-ter A, B, C) replacing the bacterial ZBD. The C-ter B domain is exclusively eukaryotic/archaeal and critical for anticodon loop recognition [3].
  • Proofreading Strategies: While both clades retain post-transfer editing, tRNA-dependent pre-transfer editing is lost in certain IleRS2 enzymes (e.g., Streptomyces griseus). This indicates evolutionary trade-offs favoring antibiotic resistance over this editing pathway [4] [6].
  • Cellular Roles in Bacilli: Bacteria retaining both ileS1 and ileS2 genes (e.g., Priestia megaterium) exhibit functional specialization. IleRS1 supports fast growth (kcat = 30 s⁻¹) but is mupirocin-sensitive, while IleRS2 is stress-induced, slower (kcat = 15 s⁻¹), and antibiotic-resistant [6].

The persistence of IleRS1 in Bacilli despite acquisition of IleRS2 underscores its kinetic advantage for rapid translation during exponential growth. This evolutionary trajectory highlights how antibiotic pressure and translational efficiency shape the conservation of dual isoleucyl-transfer RNA synthetase systems.

Properties

CAS Number

54532-76-2

Product Name

L-Isoleucyl-L-aspartic acid

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanedioic acid

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C10H18N2O5/c1-3-5(2)8(11)9(15)12-6(10(16)17)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6-,8-/m0/s1

InChI Key

WKXVAXOSIPTXEC-HAFWLYHUSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N

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